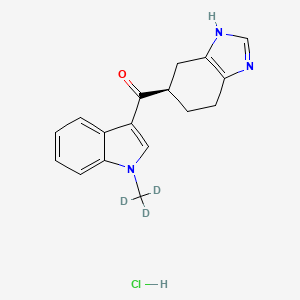
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl typically involves multi-step organic reactions. One common method includes the condensation of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an imidazole ketone, while reduction of the carboxylic acid group may produce an imidazole alcohol.
科学研究应用
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism by which 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
相似化合物的比较
Similar Compounds
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-: Lacks the ethyl group, which may affect its solubility and reactivity.
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,methyl: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the ethyl group in 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may also confer specific biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
144776-84-1 |
|---|---|
分子式 |
C6H9N3O4 |
分子量 |
187.15 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-hydroxy-5-oxo-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O4/c1-2-13-4(11)6(12)3(10)8-5(7)9-6/h12H,2H2,1H3,(H3,7,8,9,10) |
InChI 键 |
XSTQILLZHNVNHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)NC(=N1)N)O |
规范 SMILES |
CCOC(=O)C1(C(=O)NC(=N1)N)O |
同义词 |
1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)




![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)


